molecular formula C40H28N6O6S6 B12803016 N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide CAS No. 98064-10-9

N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide

Cat. No.: B12803016
CAS No.: 98064-10-9
M. Wt: 881.1 g/mol
InChI Key: JIVHLQUIABJFIM-UHFFFAOYSA-N
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Description

N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multiple steps, including the formation of benzothiazole derivatives, sulfonylation, and coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The sulfonyl and carboxamide groups may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide
  • N-(4-(benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide

Uniqueness

N-(4-((Benzothiazol-2-ylamino)sulfonyl)phenyl)(2-((2-(N-(4-((benzothiazol-2-ylamino)sulfonyl)phenyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is unique due to its complex structure, which includes multiple functional groups and a disulfanyl linkage

Properties

CAS No.

98064-10-9

Molecular Formula

C40H28N6O6S6

Molecular Weight

881.1 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]-2-[[2-[[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C40H28N6O6S6/c47-37(41-25-17-21-27(22-18-25)57(49,50)45-39-43-31-11-3-7-15-35(31)53-39)29-9-1-5-13-33(29)55-56-34-14-6-2-10-30(34)38(48)42-26-19-23-28(24-20-26)58(51,52)46-40-44-32-12-4-8-16-36(32)54-40/h1-24H,(H,41,47)(H,42,48)(H,43,45)(H,44,46)

InChI Key

JIVHLQUIABJFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3)SSC5=CC=CC=C5C(=O)NC6=CC=C(C=C6)S(=O)(=O)NC7=NC8=CC=CC=C8S7

Origin of Product

United States

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